molecular formula C9H9F2NS B13161829 2,2-Difluoro-2-(4-methylphenyl)ethanethioamide

2,2-Difluoro-2-(4-methylphenyl)ethanethioamide

Katalognummer: B13161829
Molekulargewicht: 201.24 g/mol
InChI-Schlüssel: XVAAHOZNDFMBML-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Difluoro-2-(4-methylphenyl)ethanethioamide typically involves the reaction of 4-methylbenzyl chloride with potassium thiocyanate in the presence of a fluorinating agent such as diethylaminosulfur trifluoride (DAST). The reaction is carried out under anhydrous conditions and at low temperatures to ensure the selective introduction of fluorine atoms .

Industrial Production Methods

This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity .

Analyse Chemischer Reaktionen

Types of Reactions

2,2-Difluoro-2-(4-methylphenyl)ethanethioamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Wissenschaftliche Forschungsanwendungen

2,2-Difluoro-2-(4-methylphenyl)ethanethioamide has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 2,2-Difluoro-2-(4-methylphenyl)ethanethioamide involves its interaction with various molecular targets. The thioamide group can form hydrogen bonds with biological molecules, while the fluorine atoms enhance the compound’s lipophilicity and metabolic stability. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2,2-Difluoro-2-phenylethanethioamide: Lacks the methyl group on the phenyl ring.

    2,2-Difluoro-2-(4-chlorophenyl)ethanethioamide: Contains a chlorine atom instead of a methyl group.

    2,2-Difluoro-2-(4-methoxyphenyl)ethanethioamide: Features a methoxy group instead of a methyl group.

Uniqueness

2,2-Difluoro-2-(4-methylphenyl)ethanethioamide is unique due to the presence of both fluorine atoms and a thioamide group, which confer distinct chemical reactivity and biological properties. The methyl group on the phenyl ring further differentiates it from other similar compounds, potentially affecting its steric and electronic characteristics .

Eigenschaften

Molekularformel

C9H9F2NS

Molekulargewicht

201.24 g/mol

IUPAC-Name

2,2-difluoro-2-(4-methylphenyl)ethanethioamide

InChI

InChI=1S/C9H9F2NS/c1-6-2-4-7(5-3-6)9(10,11)8(12)13/h2-5H,1H3,(H2,12,13)

InChI-Schlüssel

XVAAHOZNDFMBML-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=C(C=C1)C(C(=S)N)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.